molecular formula C21H22ClN3O B192710 Desmethylazelastine CAS No. 47491-38-3

Desmethylazelastine

Cat. No. B192710
CAS RN: 47491-38-3
M. Wt: 367.9 g/mol
InChI Key: WRYCMIFVXDQIKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desmethylazelastine is the active metabolite of Azelastine, which is a potent second-generation antihistamine used in the treatment of allergies . It is oxidatively metabolized by the cytochrome P450 family into Desmethylazelastine .


Synthesis Analysis

Azelastine is metabolized into Desmethylazelastine by the cytochrome P450 enzyme system . A selective and sensitive high-performance liquid chromatography-tandem mass spectrometric method was developed for the analysis of Azelastine and Desmethylazelastine in human plasma .


Molecular Structure Analysis

The molecular formula of Desmethylazelastine is C21H22ClN3O . The molecular weight is 367.9 g/mol . The InChIKey is WRYCMIFVXDQIKN-UHFFFAOYSA-N .

Scientific Research Applications

Airway Smooth Muscle Effects

Desmethylazelastine has been shown to significantly suppress acetylcholine-induced depolarization and contraction in human airway smooth muscle, suggesting its potential application in treating asthma and related airway conditions (Richards et al., 1990).

Cytochrome P-450 Enzyme Inhibition

This metabolite of azelastine demonstrates notable inhibitory effects on human cytochrome P-450 (CYP) enzymes. This suggests potential drug interaction implications when azelastine is administered, particularly regarding CYP2D6 metabolism (Nakajima et al., 1999).

Method Development in Analytical Chemistry

Desmethylazelastine is a key focus in developing selective and sensitive high-performance liquid chromatography-tandem mass spectrometric methods for analyzing azelastine in human plasma, highlighting its importance in pharmacokinetics and drug monitoring (Zha & Shum, 2012).

Pharmacodynamic and Pharmacokinetic Studies

Studies have shown a correlation between the antiasthma activity of azelastine and the concentrations of azelastine and desmethylazelastine in blood and lung tissues, indicating its significant role in the drug's therapeutic efficacy (Chand et al., 1993).

Metabolic Pathway Research

Desmethylazelastine plays a central role in the metabolic pathway research of azelastine, providing insights into the drug's biotransformation and the dynamics of its active metabolites in the body (Adusumalli et al., 1992).

Safety And Hazards

The safety and hazards of Desmethylazelastine are not well documented in the literature. For detailed safety information, it is recommended to refer to the Safety Data Sheets .

properties

IUPAC Name

2-(azepan-4-yl)-4-[(4-chlorophenyl)methyl]phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O/c22-16-9-7-15(8-10-16)14-20-18-5-1-2-6-19(18)21(26)25(24-20)17-4-3-12-23-13-11-17/h1-2,5-10,17,23H,3-4,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYCMIFVXDQIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10963859
Record name 2-(Azepan-4-yl)-4-[(4-chlorophenyl)methyl]phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethylazelastine

CAS RN

47491-38-3
Record name Desmethylazelastine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047491383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Azepan-4-yl)-4-[(4-chlorophenyl)methyl]phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESMETHYLAZELASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W9SOB28Q4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desmethylazelastine
Reactant of Route 2
Desmethylazelastine
Reactant of Route 3
Reactant of Route 3
Desmethylazelastine
Reactant of Route 4
Desmethylazelastine
Reactant of Route 5
Reactant of Route 5
Desmethylazelastine
Reactant of Route 6
Desmethylazelastine

Citations

For This Compound
104
Citations
T Imai, M Taketani, T Suzu, K Kusube… - Drug metabolism and …, 1999 - ASPET
… concentration of desmethylazelastine was observed, indicating that only desmethylazelastine is … The formation of desmethylazelastine from 50 μM azelastine increased with incubation …
Number of citations: 20 dmd.aspetjournals.org
CN Langevin, J Pivonka, JK Wichmann… - Biomedical …, 1993 - Wiley Online Library
Analytical methods have been developed for the simultaneous quantitation of azelastine (AZ) and desmethylazelastine (DAZ) in guinea pig plasma and lung tissue. The methods …
IS Richards, L Miller, D Solomon, A Kulkarni… - European journal of …, 1990 - Elsevier
We examined the effects of a new anti-asthmatic drug, azelastine, and its principal metabolite, desmethylazelastine, on the in vitro electromechanical response of human airway smooth …
Number of citations: 9 www.sciencedirect.com
M Nakajima, S Nakamura, S Tokudome… - Drug Metabolism and …, 1999 - ASPET
… Azelastine and desmethylazelastine were well separated from the endogenous … with that of authentic desmethylazelastine. The formation of desmethylazelastine at 10 μM azelastine …
Number of citations: 111 dmd.aspetjournals.org
M Nakajima, K Ohyama, S Nakamura… - Drug metabolism and …, 1999 - ASPET
… be metabolized mainly to desmethylazelastine and 6-hydroxyazelastine … desmethylazelastine exhibited stronger inhibition than azelastine and 6-hydroxyazelastine. Desmethylazelastine…
Number of citations: 40 dmd.aspetjournals.org
W Zha, L Shum - Journal of Chromatography B, 2012 - Elsevier
… Azelastine, desmethylazelastine and the internal standard … An abnormal signal loss issue for desmethylazelastine during … /mL for azelastine/desmethylazelastine. The method was …
Number of citations: 5 www.sciencedirect.com
JA Bernstein - Current medical research and opinion, 2007 - Taylor & Francis
… When administered orally, azelastine is oxidatively metabolized by cytochrome P450 isoenzymes to form desmethylazelastine, the active metabolite, and two inactive carboxylic-acid …
Number of citations: 119 www.tandfonline.com
J Pivonka, FH Segelman, CA Hartman, WE Segl… - … of Chromatography B …, 1987 - Elsevier
A manual-injection liquid chromatographic method using fluorescence detection permitted determination of a new antiasthmatic drug, azelastine, and its desmethyl metabolite extracted …
Number of citations: 33 www.sciencedirect.com
VE Adusumalli, JK Wichmann, KK Wong… - … & drug disposition, 1993 - Wiley Online Library
… AZ was reported to be metabolized by N-demethylation to desmethylazelastine (DAS) in guinea pigs* and rats.? It has also been established that DAZ has pharmacological activity …
Number of citations: 4 onlinelibrary.wiley.com
VE Adusumalli, KK Wong, N Kucharczyk… - Drug metabolism and …, 1992 - ASPET
Pharmacokinetics of azelastine (AZ) and its major active metabolite desmethylazelastine (DAZ) after iv or po administration of 1 mg/kg [14C]AZ hydrochloride or unlabeled AZ …
Number of citations: 14 dmd.aspetjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.